

Application Note: Development of an Analytical Standard for 13-Dehydroxyindaconitine

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Compound of Interest		
Compound Name:	13-Dehydroxyindaconitine	
Cat. No.:	B15588454	Get Quote

Introduction

13-Dehydroxyindaconitine is a naturally occurring diterpenoid alkaloid found in plants of the Aconitum genus.[1] Like other aconitine-type alkaloids, it is of significant interest to researchers in pharmacology and toxicology due to its potential biological activities, which include antioxidant, anti-inflammatory, and anticancer effects.[1] To support research and development in these areas, a reliable and robust analytical method for the quantification of **13-Dehydroxyindaconitine** in various matrices is essential. This application note describes a validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantitative analysis of **13-Dehydroxyindaconitine**.

Target Audience: This document is intended for researchers, scientists, and drug development professionals involved in the analysis of natural products and the development of new therapeutic agents.

Experimental Protocols Sample Preparation: Solid-Phase Extraction (SPE)

This protocol is designed for the extraction of **13-Dehydroxyindaconitine** from a plant matrix.

Materials:

Plant material (e.g., dried and powdered Aconitum roots)



- Extraction Solvent: 70% Methanol in water
- Ammonia solution (30%)
- Ethyl ether
- Solid-Phase Extraction (SPE) cartridges (e.g., C18, 500 mg, 6 mL)
- Methanol (HPLC grade)
- Water (HPLC grade)
- Acetonitrile (HPLC grade)
- Formic acid (LC-MS grade)
- Vortex mixer
- Centrifuge
- Nitrogen evaporator

Procedure:

- Extraction:
 - 1. Weigh 1.0 g of the powdered plant material into a 50 mL centrifuge tube.
 - 2. Add 20 mL of ethyl ether and 1 mL of 30% aqueous ammonia solution.
 - 3. Vortex for 1 minute and extract in an ultrasonic bath for 30 minutes.
 - 4. Let the sample stand at room temperature for 16 hours, then filter the liquid phase.
 - 5. Evaporate the solvent to dryness under a nitrogen stream at 40°C.
 - 6. Reconstitute the residue in 5 mL of 70% methanol.
- Solid-Phase Extraction (SPE) Clean-up:



- 1. Conditioning: Condition the C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of water.
- 2. Loading: Load the reconstituted extract onto the conditioned SPE cartridge.
- 3. Washing: Wash the cartridge with 10 mL of water to remove polar impurities.
- 4. Elution: Elute the target analyte with 10 mL of methanol.
- 5. Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1.0 mL of the initial mobile phase (95:5 Water:Acetonitrile with 0.1% Formic Acid).
- 6. Filtration: Filter the reconstituted sample through a 0.22 μ m syringe filter into a UPLC vial for analysis.

UPLC-MS/MS Analysis Protocol

Instrumentation:

• UPLC system coupled with a triple quadrupole mass spectrometer.

Chromatographic Conditions:

- Column: Acquity UPLC BEH C18, 1.7 μm, 2.1 x 100 mm
- Mobile Phase A: 0.1% Formic Acid in Water
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile
- Flow Rate: 0.3 mL/min
- Column Temperature: 40°C
- Injection Volume: 2 μL
- Gradient Program:
 - o 0-1 min: 5% B



1-5 min: 5% to 95% B

o 5-7 min: 95% B

7-7.1 min: 95% to 5% B

o 7.1-9 min: 5% B

Mass Spectrometry Conditions:

Ionization Mode: Positive Electrospray Ionization (ESI+)

Capillary Voltage: 3.0 kV

Source Temperature: 150°C

Desolvation Temperature: 400°C

Cone Gas Flow: 50 L/hr

Desolvation Gas Flow: 800 L/hr

Collision Gas: Argon

Data Acquisition: Multiple Reaction Monitoring (MRM)

Data Presentation

The developed UPLC-MS/MS method was validated for its linearity, precision, accuracy, and recovery according to standard guidelines.

Table 1: UPLC-MS/MS MRM Parameters for **13-Dehydroxyindaconitine**



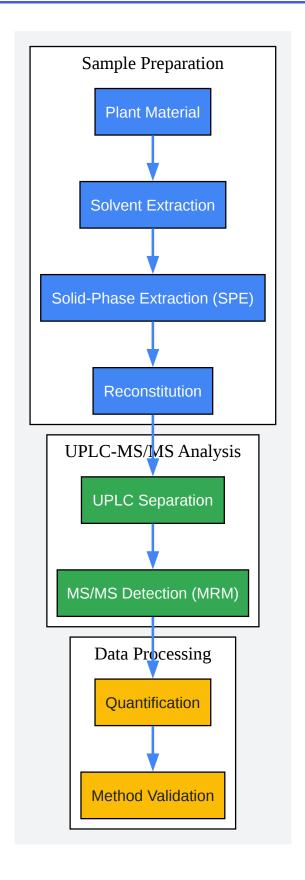
Analyte	Precursor Ion (m/z)	Product Ion (m/z) (Quantifier)	Product Ion (m/z) (Qualifier)	Cone Voltage (V)	Collision Energy (eV)
13- Dehydroxyind aconitine	614.7	554.6	494.5	40	25

Table 2: Method Validation Data for the Quantification of 13-Dehydroxyindaconitine

Parameter	Result		
Linearity			
Calibration Range	1 - 1000 ng/mL		
Correlation Coefficient (r²)	> 0.999		
Precision			
Intra-day Precision (%RSD, n=6)	< 5%		
Inter-day Precision (%RSD, n=6)	< 8%		
Accuracy			
Low QC (5 ng/mL)	98.5%		
Medium QC (50 ng/mL)	101.2%		
High QC (500 ng/mL)	99.8%		
Recovery			
Extraction Recovery	92.3% ± 4.5%		
Limits			
Limit of Detection (LOD)	0.5 ng/mL		
Limit of Quantification (LOQ)	1.0 ng/mL		

Visualizations

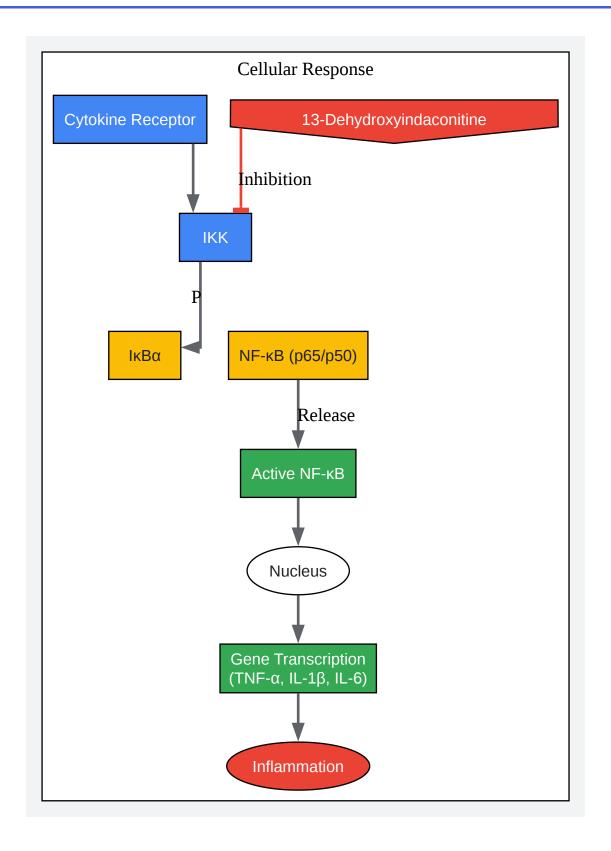




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Caption: Experimental workflow for the analysis of 13-Dehydroxyindaconitine.





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References

- 1. emerypharma.com [emerypharma.com]
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